

Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: *Pyridin-4-ol*

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Spectroscopic Profile of Pyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridin-4-ol, which predominantly exists in its tautomeric form as pyridin-4(1H)-one (hereafter referred to as 4-pyridone), is a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its structural elucidation, characterization, and the development of novel derivatives. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-pyridone. The information is presented with clarity and is supplemented by detailed experimental protocols to ensure reproducibility and facilitate further research.

Tautomerism of Pyridin-4-ol

An essential characteristic of **Pyridin-4-ol** is its tautomeric equilibrium between the aromatic pyridinol form and the non-aromatic pyridone form. This equilibrium is significantly influenced by the solvent and the physical state of the sample. In solution and in the solid state, the keto (pyridin-4(1H)-one) tautomer is overwhelmingly favored, while the enol (**pyridin-4-ol**) form can be more prevalent in the gas phase. This guide will focus on the spectroscopic data of the predominant 4-pyridone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of 4-pyridone. The chemical shifts (δ) of ^1H and ^{13}C nuclei provide valuable information about the electronic environment of the atoms within the molecule.

^1H NMR Spectroscopy Data

The proton NMR spectrum of 4-pyridone is characterized by distinct signals for the protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the ring nitrogen.

Proton	Chemical Shift (δ) in DMSO- d_6 (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2, H-6	~7.58	Doublet	~7.6
H-3, H-5	~6.15	Doublet	~7.6
N-H	~11.2	Broad Singlet	-

Note: Chemical shifts can vary slightly depending on the concentration and temperature.

^{13}C NMR Spectroscopy Data

The carbon NMR spectrum provides insight into the carbon framework of the 4-pyridone molecule. The carbonyl carbon exhibits a characteristic downfield chemical shift.

Carbon	Chemical Shift (δ) in DMSO- d_6 (ppm)
C-4 (C=O)	~175.5
C-2, C-6	~139.8
C-3, C-5	~115.7

Note: The chemical shifts are referenced to the solvent peak of DMSO- d_6 at 39.51 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring its vibrational transitions. For 4-pyridone, the IR spectrum clearly indicates the presence of the carbonyl group and the N-H bond, which are characteristic of the pyridone tautomer.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H stretch	3400 - 3200	Strong, Broad
C-H stretch (aromatic)	3100 - 3000	Medium
C=O stretch (carbonyl)	~1640	Strong
C=C and C=N ring stretching	1580 - 1450	Medium to Strong
C-H in-plane bending	1200 - 1000	Medium
C-H out-of-plane bending	900 - 700	Strong

Note: The frequencies are approximate and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_{max}) of 4-pyridone are sensitive to solvent polarity, a phenomenon known as solvatochromism. This is due to the different ways solvents can stabilize the ground and excited states of the molecule.

Solvent	λ_{max} (nm)	Electronic Transition
Water	~254	$\pi \rightarrow \pi$
Ethanol	~257	$\pi \rightarrow \pi$
Chloroform	~260	$\pi \rightarrow \pi$
Cyclohexane	~265	$\pi \rightarrow \pi$

Note: Generally, a shift to shorter wavelengths (blue shift or hypsochromic shift) is observed with increasing solvent polarity for the $n \rightarrow \pi$ transition, while the $\pi \rightarrow \pi^*$ transition may show a red shift (bathochromic shift).*

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-20 mg of 4-pyridone for ^1H NMR and 20-50 mg for ^{13}C NMR.^[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry vial.^[1]
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.^[1]
- **Instrumentation:**
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- **Data Acquisition:**
 - Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).^[1]
 - For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.
- **Data Processing:**

- Perform a Fourier transform on the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for 1H NMR).

IR Spectroscopy Protocol (ATR Method)

- **Background Spectrum:** Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of solid 4-pyridone powder directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure arm to ensure good contact between the sample and the crystal surface.
- **Data Acquisition:** Collect the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- **Data Processing:** The software will automatically subtract the background spectrum to provide the final absorbance or transmittance spectrum of the sample.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

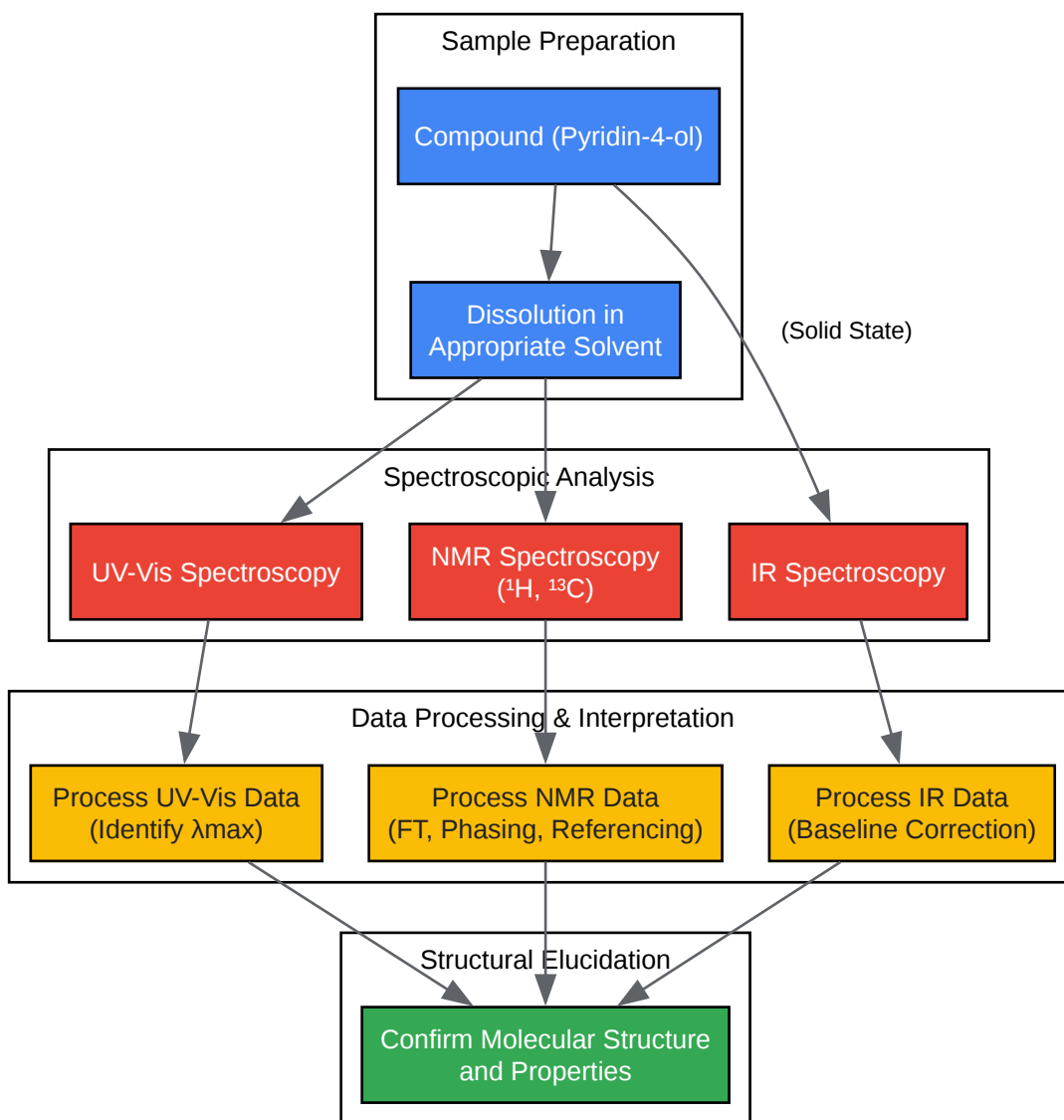
UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of 4-pyridone in the desired spectroscopic grade solvent (e.g., water, ethanol). Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer.
- **Data Acquisition:** Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like 4-pyridone.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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